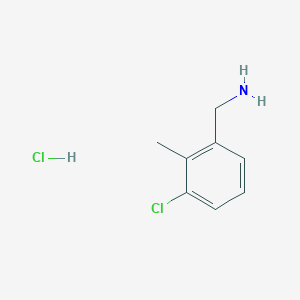

(3-Chloro-2-methylphenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Chloro-2-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 202522-28-9 . It is a solid substance and its molecular weight is 192.09 .

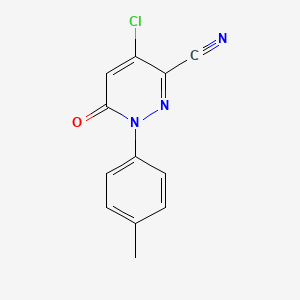

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H10ClN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 192.09 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Photocytotoxic Properties of Iron(III) Complexes

Research by Basu et al. (2014) on Iron(III) complexes showcases the study of photocytotoxic properties for therapeutic applications. These complexes, incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, demonstrate significant photocytotoxicity in red light, suggesting potential for cancer therapy through the generation of reactive oxygen species.

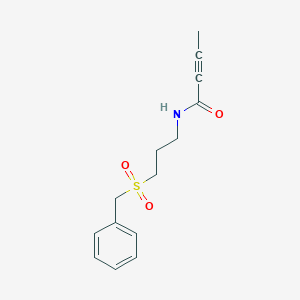

Synthesis of Methanamine Derivatives

The synthesis and characterization of methanamine derivatives, as discussed by Shimoga et al. (2018), highlight the chemical versatility and potential for creating novel compounds with specific properties, including therapeutic agents or materials for various industrial applications.

Mechanistic Studies in Organic Chemistry

Mechanistic studies, such as those by Zhou and Li (2019), provide insights into the reactions of methanamine and other compounds, contributing to a deeper understanding of chemical processes that could be relevant for synthesizing new drugs or materials.

Neurokinin-1 Receptor Antagonists

Research on neurokinin-1 receptor antagonists, including methanamine derivatives for potential therapeutic applications, as mentioned by Harrison et al. (2001), points to the possibility of developing new treatments for conditions like depression and emesis.

Catalysis and Environmental Applications

Studies on catalysis, such as the methanation of carbon dioxide on catalysts incorporating methanamine structures by Garbarino et al. (2015), illustrate the role of such compounds in environmental chemistry and energy production.

Safety and Hazards

The safety information available indicates that “(3-Chloro-2-methylphenyl)methanamine hydrochloride” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Mode of Action

Related compounds such as oximes and hydrazones, which also contain a nitrogen atom, can react with aldehydes and ketones . In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom of the carbonyl group . This reaction forms an oxime or hydrazone in an essentially irreversible process as the adduct dehydrates .

Properties

IUPAC Name |

(3-chloro-2-methylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4H,5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBETWHCTUQOVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)

![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2967070.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)

![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)

![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)

![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)